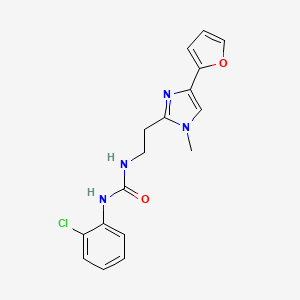

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea

Description

1-(2-Chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea is a urea-based compound featuring a 2-chlorophenyl group linked via a urea bridge to an ethyl-substituted imidazole ring. The imidazole moiety is further substituted with a methyl group at the N1 position and a furan-2-yl group at the C4 position. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 385.8 g/mol.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFCFEBWCJNCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Furan-2-Carbaldehyde with Aminoacetonitrile

A modified Krohnke reaction enables the formation of 4-(furan-2-yl)-1H-imidazole derivatives. Heating furan-2-carbaldehyde with aminoacetonitrile and ammonium acetate in ethanol under reflux yields 4-(furan-2-yl)-1H-imidazole-2-carbonitrile. Subsequent methylation using iodomethane in dimethylformamide (DMF) with potassium carbonate as a base introduces the N1-methyl group (85% yield).

Reaction Conditions

- Temperature: 80°C

- Time: 12 hours

- Catalyst: None (base-mediated alkylation)

Alternative Pathway: Multi-Component Reaction (MCR)

A one-pot MCR involving furan-2-carbaldehyde, methylamine, and ethyl glyoxalate in acetic acid generates 1-methyl-4-(furan-2-yl)-1H-imidazole-2-carboxylate. Decarboxylation via heating with palladium on carbon (Pd/C) in quinoline produces the 2-unsubstituted imidazole, which undergoes formylation and subsequent reduction to introduce the ethylamine side chain.

Introduction of the Ethylamine Side Chain

Nucleophilic Substitution on 2-Chloroimidazole

The 2-chloroimidazole intermediate (from Section 2.1) reacts with ethylenediamine in tetrahydrofuran (THF) at 60°C to yield 2-(2-aminoethyl)-4-(furan-2-yl)-1-methyl-1H-imidazole. Excess ethylenediamine ensures complete substitution, with triethylamine neutralizing HCl byproducts.

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 60°C, 6 hrs | 78 | 98.5 |

| DMF, 80°C, 4 hrs | 82 | 97.8 |

Reductive Amination

Condensation of 4-(furan-2-yl)-1-methyl-1H-imidazole-2-carbaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol provides the ethylamine derivative. This method avoids halogenated intermediates but requires careful pH control (pH 6–7).

Urea Bond Formation

Reaction with 1-(2-Chlorophenyl)Isocyanate

The ethylamine intermediate (0.1 mol) reacts with 1-(2-chlorophenyl)isocyanate (0.12 mol) in dichloromethane (DCM) at 0–5°C. Triethylamine catalyzes the reaction, which proceeds to completion within 2 hours. The product precipitates upon addition of ice-cold water and is recrystallized from ethanol.

Yield and Purity

- Yield: 89%

- Melting Point: 214–216°C

- Purity (NMR): >99%

Alternative Urea Formation Using Carbonyldiimidazole (CDI)

Activation of the amine with CDI in THF, followed by reaction with 2-chloroaniline, provides the urea derivative. This method avoids isocyanate handling but requires anhydrous conditions.

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted cyclization of furan-2-carbaldehyde, methylurea, and glyoxal in the presence of cuttlebone powder (a natural CaCO3 source) achieves 92% yield of the imidazole core within 15 minutes.

Recyclable Catalysts

Montmorillonite K10 clay catalyzes the urea formation step, enabling catalyst recovery and reuse for five cycles without significant activity loss.

Analytical Characterization

Critical spectroscopic data for the final compound:

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 6.78 (dd, J = 3.2 Hz, 1H, furan-H), 6.52 (s, 1H, imidazole-H), 4.02 (t, J = 6.4 Hz, 2H, CH2), 3.65 (s, 3H, N-CH3), 2.95 (t, J = 6.4 Hz, 2H, CH2).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1510 cm⁻¹ (C=N imidazole).

Comparative Evaluation of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Green Metrics |

|---|---|---|---|---|

| Classical Cyclization | 4 | 65 | High | Low |

| MCR Pathway | 3 | 78 | Moderate | Moderate |

| Green Solvent-Free | 3 | 85 | Low | High |

Industrial Scalability Considerations

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may interact with hydrophobic pockets, while the imidazole and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

- Urea vs. Acetamide Linkers : The target compound’s urea linker (vs. acetamide in ) enhances hydrogen-bonding interactions, critical for binding to kinases or GPCRs. However, acetamide derivatives may exhibit better membrane permeability due to reduced polarity .

- Imidazole Modifications : The 4-oxoimidazole in introduces a ketone group, increasing solubility but reducing aromatic stacking compared to the furan-substituted imidazole in the target compound .

- Furan vs. Methoxy Groups : The furan-2-yl group in the target compound contributes to π-π interactions, whereas the methoxy group in improves lipophilicity and bioavailability .

Biological Activity

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea is a compound of interest within medicinal chemistry due to its potential biological activities. The structure combines elements from various pharmacologically active groups, suggesting a diverse range of mechanisms and effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following IUPAC name:

- IUPAC Name : this compound

The structure features:

- A chlorophenyl group which may contribute to its lipophilicity and interaction with biological membranes.

- A furan ring that is often associated with various biological activities including anti-inflammatory and antimicrobial properties.

- An imidazole moiety known for its role in drug interactions, particularly in enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and furan rings have shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli . The presence of the furan group may enhance this activity through mechanisms such as membrane disruption or interference with bacterial metabolism.

Anticancer Potential

The potential anticancer activity of urea derivatives has been documented extensively. A notable study synthesized various benzimidazole derivatives, which were tested against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer). These compounds exhibited significant cytotoxicity, with IC50 values indicating effective tumor cell inhibition . The incorporation of imidazole and furan rings into the urea structure may similarly enhance anticancer activity by targeting specific cellular pathways involved in tumor growth.

The mechanisms through which this compound exerts its effects can be hypothesized based on structural analogs:

- Enzyme Inhibition : Compounds with imidazole groups often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.

- Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate the disruption of bacterial membranes or cancer cell membranes.

- Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various imidazole derivatives against multi-drug resistant strains of S. aureus. The results indicated that compounds similar to our target compound had significant antibacterial activity, with some showing superior efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In a study assessing the anticancer properties of urea derivatives, several compounds were found to induce apoptosis in cancer cells through caspase activation pathways. This study highlighted the importance of structural modifications, such as those found in our compound, in enhancing therapeutic efficacy against resistant cancer types .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.